molecular formula C4H7NO2S2 B140038 1,1-Bis(methylthio)-2-nitroethylene CAS No. 13623-94-4

1,1-Bis(methylthio)-2-nitroethylene

Cat. No.: B140038
CAS No.: 13623-94-4
M. Wt: 165.2 g/mol
InChI Key: NXGHEDHQXXXTTP-UHFFFAOYSA-N
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Description

1,1-Bis(methylthio)-2-nitroethylene is an organic compound characterized by the presence of two methylthio groups and a nitro group attached to an ethylene backbone

Mechanism of Action

Target of Action

1,1-Bis(methylthio)-2-nitroethylene is a synthetic compound that has been used as a building block in the synthesis of heterocyclic and fused heterocyclic compounds . These compounds are the primary targets of this compound. The compound interacts with these targets to produce a variety of functionalized fused heterocyclic compounds with diverse pharmacological activities .

Mode of Action

The compound interacts with its targets through a one-pot reaction involving primary amines, ninhydrin, and barbituric acid . This reaction leads to the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . The reaction shows attractive characteristics, such as substrate availability, good yields, and the existence of numerous hydrogen-bonding possibilities in the product .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of a variety of functionalized fused heterocyclic compounds . These compounds have diverse pharmacological activities, including antitumor, antibacterial, and antileishmanial activities . The compound’s interaction with these pathways results in the production of a wide range of heterocyclic compounds with potential synthetic and pharmacological interest .

Result of Action

The result of the action of this compound is the production of a variety of functionalized fused heterocyclic compounds . These compounds have diverse pharmacological activities and can be used in the development of new drugs .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the one-pot reaction used to synthesize heterocyclic compounds occurs under mild conditions in ethanol media . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

The imine product of 1,1-Bis(methylthio)-2-nitroethylene has been shown to bind to amines . This suggests that it may interact with proteins and other biomolecules that contain amine groups. The nature of these interactions is likely to be influenced by the chemical structure of the this compound molecule, particularly its nitroethylene and methylthio groups.

Cellular Effects

This compound has been identified as a potential drug candidate for prostate cancer cells . This suggests that it may have specific effects on these cells, possibly influencing cell signaling pathways, gene expression, and cellular metabolism. It has no effect on other cell lines .

Molecular Mechanism

It is known to react with triflic acid to produce an intramolecular hydrogen bond, leading to its efficient synthesis . This could potentially influence its interactions with biomolecules and its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(methylthio)-2-nitroethylene can be synthesized through a multi-step process involving the reaction of various amines with 1,1-bis(methylthio)-2-nitroethene. One common method involves the reaction of primary amines, ninhydrin, and barbituric acid in ethanol media . Another approach involves the reaction of N-alkyl-1-(methylthio)-2-nitroethenamine with terephthalaldehyde or isophthalaldehyde, and 2-hydroxy-1,4-naphthoquinone or 4-hydroxycoumarin in ethanol-water mixture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of response surface methodology (RSM) has been employed to optimize reaction parameters, such as temperature and solvent composition, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(methylthio)-2-nitroethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(methylthio)-2-nitroethylene has several applications in scientific research:

Comparison with Similar Compounds

1,1-Bis(methylthio)-2-nitroethylene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1-bis(methylsulfanyl)-2-nitroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2/c1-8-4(9-2)3-5(6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGHEDHQXXXTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159738
Record name 1-Nitro-2,2-bis(methylthio)ethylene
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Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-94-4
Record name 1,1-Bis(methylthio)-2-nitroethylene
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Record name 1-Nitro-2,2-bis(methylthio)ethylene
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Record name 13623-94-4
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Record name 1-Nitro-2,2-bis(methylthio)ethylene
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Record name 1,1-bis(methylthio)-2-nitroethylene
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Record name 1-NITRO-2,2-BIS(METHYLTHIO)ETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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